molecular formula C21H23Cl2N3O2 B4444717 3-(4-chlorophenyl)-2-hydroxy-1-(1H-indol-3-yl)-3-piperazin-1-ylpropan-1-one;hydrochloride

3-(4-chlorophenyl)-2-hydroxy-1-(1H-indol-3-yl)-3-piperazin-1-ylpropan-1-one;hydrochloride

Cat. No.: B4444717
M. Wt: 420.3 g/mol
InChI Key: GUSUFPYXTYRGSE-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-hydroxy-1-(1H-indol-3-yl)-3-piperazin-1-ylpropan-1-one;hydrochloride is a complex organic compound that features a combination of indole, piperazine, and chlorophenyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-hydroxy-1-(1H-indol-3-yl)-3-piperazin-1-ylpropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane.

    Coupling Reactions: The final step involves coupling the indole derivative, chlorophenyl group, and piperazine ring under specific conditions, such as using a base like sodium hydride in an aprotic solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-hydroxy-1-(1H-indol-3-yl)-3-piperazin-1-ylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-2-hydroxy-1-(1H-indol-3-yl)-3-piperazin-1-ylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-hydroxy-1-(1H-indol-3-yl)-3-piperazin-1-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards certain biological targets. The chlorophenyl group may contribute to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1-(1H-indol-3-yl)-prop-2-ene-1-one: Similar structure but lacks the piperazine ring.

    2-(1H-Indol-3-yl)quinazolin-4(3H)-one: Contains an indole moiety but has a different core structure.

    N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: Features an indole moiety and an amide group.

Uniqueness

3-(4-chlorophenyl)-2-hydroxy-1-(1H-indol-3-yl)-3-piperazin-1-ylpropan-1-one is unique due to its combination of indole, piperazine, and chlorophenyl groups, which confer distinct chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-hydroxy-1-(1H-indol-3-yl)-3-piperazin-1-ylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2.ClH/c22-15-7-5-14(6-8-15)19(25-11-9-23-10-12-25)21(27)20(26)17-13-24-18-4-2-1-3-16(17)18;/h1-8,13,19,21,23-24,27H,9-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSUFPYXTYRGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=C(C=C2)Cl)C(C(=O)C3=CNC4=CC=CC=C43)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-chlorophenyl)-2-hydroxy-1-(1H-indol-3-yl)-3-piperazin-1-ylpropan-1-one;hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4-chlorophenyl)-2-hydroxy-1-(1H-indol-3-yl)-3-piperazin-1-ylpropan-1-one;hydrochloride
Reactant of Route 3
3-(4-chlorophenyl)-2-hydroxy-1-(1H-indol-3-yl)-3-piperazin-1-ylpropan-1-one;hydrochloride
Reactant of Route 4
3-(4-chlorophenyl)-2-hydroxy-1-(1H-indol-3-yl)-3-piperazin-1-ylpropan-1-one;hydrochloride
Reactant of Route 5
3-(4-chlorophenyl)-2-hydroxy-1-(1H-indol-3-yl)-3-piperazin-1-ylpropan-1-one;hydrochloride
Reactant of Route 6
3-(4-chlorophenyl)-2-hydroxy-1-(1H-indol-3-yl)-3-piperazin-1-ylpropan-1-one;hydrochloride

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